molecular formula C18H18Cl2N2O B3018135 2,4-dichloro-N-(4-piperidinophenyl)benzenecarboxamide CAS No. 450364-75-7

2,4-dichloro-N-(4-piperidinophenyl)benzenecarboxamide

Cat. No.: B3018135
CAS No.: 450364-75-7
M. Wt: 349.26
InChI Key: ZBOQNMFBFFTXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2,4-dichloro-N-(4-piperidinophenyl)benzenecarboxamide typically involves the reaction of 2,4-dichlorobenzoic acid with 4-piperidinophenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

2,4-Dichloro-N-(4-piperidinophenyl)benzenecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Scientific Research Applications

2,4-Dichloro-N-(4-piperidinophenyl)benzenecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-piperidinophenyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2,4-Dichloro-N-(4-piperidinophenyl)benzenecarboxamide can be compared with other similar compounds, such as:

    2,4-Dichlorobenzamide: This compound has a similar structure but lacks the piperidine moiety, resulting in different chemical properties and applications.

    4-Piperidinophenylamine: This compound contains the piperidine moiety but lacks the dichlorobenzamide structure, leading to distinct reactivity and uses.

    N-(4-Piperidinophenyl)benzenecarboxamide:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and versatility in various scientific research applications.

Properties

IUPAC Name

2,4-dichloro-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O/c19-13-4-9-16(17(20)12-13)18(23)21-14-5-7-15(8-6-14)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOQNMFBFFTXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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